2-cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide -

2-cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide

Catalog Number: EVT-4419857
CAS Number:
Molecular Formula: C22H20N4OS
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylates

Compound Description: (E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylates are a class of compounds synthesized via the Knoevenagel condensation of indole-3-carboxyaldehydes with ethyl cyanoacetate, catalyzed by L-Proline. These compounds are intermediates in the synthesis of (E)-3-(1H-Indol-3-yl)acrylonitriles.

(E)-3-(1H-Indol-3-yl)acrylonitriles

Compound Description: (E)-3-(1H-Indol-3-yl)acrylonitriles are synthesized from (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates by reaction with 5% NaOH.

5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Compound Description: This compound is a product of the Knoevenagel condensation of indole-3-carboxaldehydes with Meldrum's acid, catalyzed by triphenylphosphine.

2,2-dimethyl-5-((1-methyl-1H-indol-3-yl)methylene)-1,3-dioxane-4,6-dione and 2,2-dimethyl-5-((1-ethyl-1H-indol-3-yl)methylene)-1,3-dioxane-4,6-dione

Compound Description: These compounds are N-methyl and N-ethyl derivatives of 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, prepared by alkylation with dimethyl sulfate or diethyl sulfate.

S-Alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives

Compound Description: These compounds are synthesized from 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol by alkylation or aralkylation at the sulfur atom.

(E)-Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate

Compound Description: The crystal structure of this compound has been characterized, revealing hydrogen bonding patterns and its molecular geometry.

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound's crystal structure has been studied, showing two independent molecules with different conformations in the asymmetric unit.

N-[2-(1H-indol-3-yl)ethyl]alkanamide

Compound Description: This compound serves as a starting material in a modified Bischler-Napieralski reaction to synthesize 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives.

rac-4-{(E)-[1-Cyano-1-cyclohexyl-2-(1H-indol-3-yl)ethyl]iminomethyl}benzonitrile

Compound Description: This compound is synthesized via a phosphine-catalyzed addition of gramine to an alkylideneaminonitrile.

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound's crystal structure reveals the specific conformations of its ring systems and its hydrogen-bonding interactions.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a critical intermediate in the synthesis of numerous biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used for treating cancer. This compound is synthesized from 1H-indole through a three-step process.

Diethyl [(3-cyano-1-phenylsulfonyl-1H-indol-2-yl)methyl]phosphonate

Compound Description: The crystal structure of this compound reveals its planar indole ring and the near perpendicular orientation of the sulfonyl-bound phenyl ring to the indole ring system.

Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives

Compound Description: This series of compounds was synthesized by reacting ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives. ,

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

Compound Description: This compound is a potential non-linear optical material, and its crystal structure shows the specific arrangement of its furan and indolylidene ring systems.

N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide

Compound Description: This compound is a key intermediate in the synthesis of selective EGFR kinase inhibitors such as EKB-569 and neratinib, which are dual irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2) protein tyrosine kinases.

2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic derivatives, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes.

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This acyl thiourea derivative displays good bioactivity and potential applications as an antimicrobial, sterilant, insecticide, and herbicide. , Some reports suggest its effectiveness against HIV.

bis-(2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II) sulfate tetrahydrate

Compound Description: This copper(II) complex with the ligand 2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine has been synthesized and characterized by various techniques. Spectral analysis suggests a square planar structure for the complex.

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These compounds belong to the N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides, which are potential antitumor agents and cell cycle inhibitors. Their crystal structures have been determined, revealing specific hydrogen-bonding patterns and insights into their molecular geometries.

Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Compound Description: The crystal structure of this compound shows two independent molecules in the asymmetric unit, revealing its molecular conformation and intramolecular hydrogen bonding.

(Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate

Compound Description: This compound was synthesized from (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Its crystal structure shows the perpendicular orientation of the pyrazole and benzene rings and the presence of intramolecular hydrogen bonds.

2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

Compound Description: This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene biosynthesis, which has potential therapeutic applications in asthma and inflammatory diseases. It has demonstrated efficacy in various animal models of inflammation.

4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl) pyrazole [5,1-c][1, 2, 4]triazine-3-carboxamide (5c) (TFC)

Compound Description: This compound demonstrated significant inhibitory influence on the growth of breast cancer cells (MCF-7) and liver cancer cells (HepG2) in vitro. Molecular docking studies were conducted to understand its interactions with various proteins.

N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides

Compound Description: This series of biheterocyclic propanamides incorporates indole and 1,3,4-oxadiazole moieties. These compounds have been evaluated for their α-glucosidase inhibitory potential, showing promising antidiabetic activity with minimal cytotoxicity.

(E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal)

Compound Description: CHC-Mal is a novel derivatization reagent for selectively detecting free thiols in metabolites and proteins using MALDI MSI. This reagent allows for the preservation of the redox state of the tissue during sample preparation, enabling refined studies of redox signaling and sulfur-containing metabolites.

2-butyl-4-[(3,3-dimethylacryloyl)methyl-amino]-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid

Compound Description: This nonpeptide angiotensin II antagonist displays potent in vitro activity but limited oral bioavailability. Prodrug esters, particularly the 1-[(ethoxycarbonyl)oxy]ethyl ester, have been developed to enhance its oral activity and duration of action.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

Compound Description: This compound is a major degradation product of osimertinib, an anticancer drug. Its structure was elucidated using UPLC-QTOF-MS/MS and NMR, and its safety profile was evaluated in silico.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives

Compound Description: This compound serves as a precursor for constructing various polyheterocyclic ring systems. Reactions with arylidene malononitriles, ethyl acetoacetate, and diazotization followed by coupling with ethyl cyanoacetate lead to the formation of diverse heterocyclic scaffolds, which were evaluated for their antibacterial properties.

S33138 [N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide]

Compound Description: S33138 is a preferential dopamine D3 versus D2 receptor antagonist with potential antipsychotic properties. It has been extensively characterized in vivo, demonstrating its effects on dopaminergic and serotonergic systems.

Copper(II) and iron(III) complexes with arylhydrazone of ethyl 2-cyanoacetate or formazan ligands

Compound Description: These complexes have been synthesized and characterized, exhibiting catalytic activity for the selective oxidation of alcohols and diols under microwave irradiation. The study also investigates the regioselective oxidation of the catalytic systems with primary and secondary alcohols.

[(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid and ethyl 1-(5-cyano-2-hydroxyphenyl)-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate

Compound Description: These two novel benzimidazole piperidine and phenoxy pyridine derivatives exhibit high selectivity for COX-2 inhibition, with favorable drug-likeness and ADME descriptors, demonstrating their potential as new NSAIDs. Preclinical studies have shown their efficacy in relieving paw edema and inflammation without noticeable side effects.

hexacyanoferrato(III)bis(μ-cyano){1,3-bis-[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol}copper(II) hexacyanoferrato(III)-μ-cyano-{1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol}cuprate(II) tetradecahydrate

Compound Description: The crystal structure of this complex reveals a network architecture comprising trinuclear cations, dinuclear anions, and 14 lattice water molecules connected through hydrogen bonds.

Antipyrine-thiophene hybrids

Compound Description: This series of compounds was synthesized from 4-chloroacetylantipyrine and various 2-substituted-thioacetanilide scaffolds. These hybrids exhibited promising antioxidant and antimicrobial activities, comparable to reference compounds.

Properties

Product Name

2-cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide

IUPAC Name

(E)-2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(1-ethylindol-3-yl)prop-2-enamide

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H20N4OS/c1-4-17-14(3)28-22(19(17)12-24)25-21(27)15(11-23)10-16-13-26(5-2)20-9-7-6-8-18(16)20/h6-10,13H,4-5H2,1-3H3,(H,25,27)/b15-10+

InChI Key

VIDTWBZCQGREFE-XNTDXEJSSA-N

SMILES

CCC1=C(SC(=C1C#N)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC)C#N)C

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC)C#N)C

Isomeric SMILES

CCC1=C(SC(=C1C#N)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC)/C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.